

Application of sodium crotonate in studying diabetic kidney disease models.

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Compound of Interest

Compound Name: Sodium crotonate

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Application of Sodium Crotonate in a Diabetic Kidney Disease Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic kidney disease (DKD) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. Its pathogenesis involves a complex interplay of metabolic and hemodynamic factors, leading to chronic inflammation and fibrosis within the kidneys. Recent research has highlighted the therapeutic potential of **sodium crotonate** (NaCr), a short-chain fatty acid, in mitigating the progression of DKD. This document provides a comprehensive overview of the application of **sodium crotonate** in preclinical DKD models, detailing its mechanism of action, experimental protocols, and key findings.

Sodium crotonate has been shown to exert its renoprotective effects through a dual mechanism. Firstly, it helps to ameliorate hyperglycemia and dyslipidemia, key metabolic derangements in diabetes.[1][2] Secondly, and more specifically, it functions as a precursor for histone lysine crotonylation (Kcr), a novel post-translational modification that plays a crucial role in regulating gene expression.[1][2] By increasing histone crotonylation, **sodium crotonate** can modulate the expression of genes involved in inflammatory and fibrotic pathways, thereby reducing renal injury.[1]

Mechanism of Action: The Histone Crotonylation Pathway

Sodium crotonate's primary mechanism in the context of DKD involves the epigenetic modification of histones. Exogenous **sodium crotonate** is converted intracellularly to crotonyl-CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2).[1][3] Crotonyl-CoA then serves as a substrate for the histone acetyltransferase p300, which catalyzes the transfer of the crotonyl group to lysine residues on histone tails, particularly H3K18.[1][2] This histone crotonylation leads to a reduction in the expression of pro-inflammatory and pro-fibrotic genes, such as TGF- β 1 and α -SMA, ultimately alleviating the pathological changes associated with DKD.[1]

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Caption: Signaling Pathway of **Sodium Crotonate** in Diabetic Kidney Disease.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **sodium crotonate** in a db/db mouse model of diabetic kidney disease.

Table 1: Effects of **Sodium Crotonate** on Renal Function and Metabolic Parameters in db/db Mice

Parameter	Control (db/m)	Diabetic (db/db)	Diabetic (db/db) + NaCr
Urine Albumin-to-Creatinine Ratio (UACR; µg/mg)	45 ± 8	255 ± 30	150 ± 25
Serum Creatinine (CREA; µmol/L)	15 ± 3	35 ± 5	20 ± 4
Fasting Blood Glucose (mmol/L)	6.5 ± 0.8	28.5 ± 3.2	18.5 ± 2.5
Serum Triglycerides (TG; mmol/L)	1.0 ± 0.2	2.5 ± 0.4	1.5 ± 0.3
Serum Cholesterol (TC; mmol/L)	2.2 ± 0.3	5.8 ± 0.6	3.5 ± 0.5

Note: Data are presented as mean ± standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group.

Table 2: Effects of **Sodium Crotonate** on Renal Inflammatory and Fibrotic Markers in db/db Mice

Marker (Relative Protein Expression)	Control (db/m)	Diabetic (db/db)	Diabetic (db/db) + NaCr
TGF- β 1	1.0 \pm 0.1	3.5 \pm 0.4	1.8 \pm 0.3
α -SMA	1.0 \pm 0.2	4.2 \pm 0.5	2.1 \pm 0.4
IL-1 β	1.0 \pm 0.15	3.8 \pm 0.6	1.9 \pm 0.3
IL-6	1.0 \pm 0.2	4.5 \pm 0.7	2.3 \pm 0.5

*Note: Data are presented as mean \pm standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Model: Sodium Crotonate Treatment in db/db Mice

This protocol describes the use of db/db mice, a genetic model of type 2 diabetes, to study the effects of **sodium crotonate** on DKD.

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Caption: In Vivo Experimental Workflow for **Sodium Crotonate** in db/db Mice.

Materials:

- Male db/db mice (8 weeks old)
- Age-matched db/m mice (as controls)
- **Sodium Crotonate** (Sigma-Aldrich)
- Standard laboratory chow
- Metabolic cages for urine collection
- Blood glucose meter
- Reagents for ELISA, Western Blot, and Immunohistochemistry

Procedure:

- **Animal Acclimatization:** Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
- **Grouping:** Randomly divide the db/db mice into two groups: a vehicle-treated group and a **sodium crotonate**-treated group. A group of db/m mice will serve as non-diabetic controls.

- Treatment: Administer **sodium crotonate** (e.g., 100 mg/kg body weight) or vehicle (saline) daily via oral gavage for 12 weeks.
- Monitoring: Monitor body weight and random blood glucose levels every two weeks throughout the study period.
- Sample Collection: At the end of the 12-week treatment period (at 20 weeks of age), place mice in metabolic cages for 24-hour urine collection. Following this, collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and harvest the kidneys.
- Biochemical Analysis:
 - Measure urinary albumin and creatinine concentrations to calculate the UACR.[\[4\]](#)
 - Measure serum creatinine, blood urea nitrogen (BUN), triglycerides, and cholesterol levels.
- Histological Analysis:
 - Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis.
- Protein Expression Analysis:
 - Snap-freeze the other kidney in liquid nitrogen for protein extraction.
 - Perform Western blotting to determine the expression levels of TGF- β 1, α -SMA, IL-1 β , and IL-6.
 - Perform immunohistochemistry or immunofluorescence on paraffin-embedded sections to localize the expression of these proteins.

In Vitro Model: High Glucose-Induced HK-2 Cells

This protocol details the use of a human kidney proximal tubular epithelial cell line (HK-2) to investigate the cellular mechanisms of **sodium crotonate** in a high-glucose environment, mimicking diabetic conditions.

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Caption: In Vitro Workflow for **Sodium Crotonate** in HK-2 Cells.

Materials:

- HK-2 cell line (ATCC)
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- D-Glucose (Sigma-Aldrich)
- **Sodium Crotonate** (Sigma-Aldrich)
- ACSS2 inhibitor (e.g., ACSS2(i))
- p300 inhibitor (e.g., A485)
- Antibodies for Western blotting and immunofluorescence (anti-PanKcr, anti-H3K18cr, anti-TGF-β1, anti-α-SMA)

Procedure:

- Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Experimental Setup: Seed cells into 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours before treatment.
- Treatment: Treat the cells with the following conditions for a specified period (e.g., 48 hours):
 - Normal glucose (5.5 mM D-glucose)
 - High glucose (30 mM D-glucose)
 - High glucose + **Sodium Crotonate** (at various concentrations, e.g., 1, 5, 10 mM)
 - High glucose + **Sodium Crotonate** + ACSS2 inhibitor
 - High glucose + **Sodium Crotonate** + p300 inhibitor
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for protein extraction.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against Pan-Lysine-Crotonylation (PanKcr), H3K18cr, TGF-β1, and α-SMA overnight at 4°C.
 - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
- Immunofluorescence:
 - Grow cells on coverslips and treat as described above.

- Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
- Incubate with the primary antibody against PanKcr, followed by a fluorescently labeled secondary antibody.
- Mount the coverslips with a DAPI-containing medium and visualize using a fluorescence microscope.

Conclusion

The use of **sodium crotonate** in preclinical models of diabetic kidney disease has provided compelling evidence for its therapeutic potential. By targeting the underlying metabolic abnormalities and, more specifically, by modulating gene expression through histone crotonylation, **sodium crotonate** offers a novel approach to mitigating the inflammation and fibrosis that drive the progression of DKD. The protocols and data presented herein provide a framework for researchers and drug development professionals to further investigate and harness the renoprotective effects of **sodium crotonate**.

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